Product packaging for Saquinavir-d6(Cat. No.:)

Saquinavir-d6

Cat. No.: B1157973
M. Wt: 676.88
Attention: For research use only. Not for human or veterinary use.
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Description

Saquinavir-d6 is a deuterium-labeled stable isotope of the pharmaceutical compound Saquinavir, which was the first HIV protease inhibitor approved for clinical use . This compound is a vital tool for biomedical research, particularly in the field of antiretroviral drug development and pharmacokinetics. The molecular formula is C₃₈H₄₄D₆N₆O₅ and it has a molecular weight of 676.88 g/mol . As a selective inhibitor, this compound's primary mechanism of action is the inhibition of the HIV-1 and HIV-2 protease enzymes . It acts as a peptidomimetic transition-state analog, competitively binding to the protease's active site. This binding prevents the enzyme from cleaving viral polyprotein precursors, such as the Gag-Pol polyprotein, which is an essential step in the viral maturation process. Inhibition results in the production of immature, non-infectious viral particles . The core research value of this compound lies in its application as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS . The incorporation of six deuterium atoms provides a distinct mass shift from the non-labeled saquinavir, enabling precise and accurate quantification of the parent drug in complex biological matrices like plasma, serum, and tissues. This is crucial for conducting detailed pharmacokinetic studies, including investigations into bioavailability, metabolism, and drug-drug interactions. The notoriously low oral bioavailability (~4%) of unlabeled saquinavir, due to extensive first-pass metabolism by cytochrome P450 3A4 (CYP3A4), makes such precise analytical tools essential for ongoing research . Furthermore, this labeled compound is instrumental in metabolism and pathway analysis research, helping to elucidate metabolic profiles and degradation pathways. Applications: Internal Standard for LC-MS/MS Bioanalysis Pharmacokinetic and Drug Metabolism Studies Antiviral Research and HIV Protease Mechanism Studies Drug-Drug Interaction Investigations This product is offered for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₃₈H₄₄D₆N₆O₅

Molecular Weight

676.88

Synonyms

(2S)-N1[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]octahydro-2-(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]butanediamide-d6;  Fortovase-d6;  Invirase-d6;  Ro 31-8959-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Saquinavir D6

Precursor Selection and Derivatization for Deuterium (B1214612) Incorporation

Strategic Positioning of Deuterium Atoms within the Saquinavir (B1662171) Molecular Framework

The strategic placement of deuterium atoms is crucial for the function of Saquinavir-d6 as an internal standard. Deuterium labeling is often targeted at positions that are metabolically stable to prevent in vivo exchange of deuterium for hydrogen. The replacement of hydrogen with deuterium results in a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can sometimes alter the metabolic profile of a drug. medchemexpress.comgoogle.com In the case of this compound, the deuterium atoms are typically introduced on the tert-butyl group of the decahydroisoquinoline (B1345475) moiety. This positioning is advantageous because this part of the molecule is less likely to undergo metabolic changes.

The rationale for this placement lies in creating a molecule that is chemically identical to Saquinavir in its chromatographic behavior but has a distinct mass-to-charge ratio (m/z) for mass spectrometric detection. nih.govnih.gov This distinction is fundamental for its use as an internal standard in pharmacokinetic studies, where it is added in a known quantity to biological samples to accurately quantify the concentration of the unlabeled drug. researchgate.netnih.gov

Chemical Reaction Pathways for Selective Deuterium Labeling

The selective introduction of deuterium atoms onto the precursor molecules is a key step in the synthesis of this compound. While specific proprietary methods for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of deuteration can be applied.

One common strategy involves the use of deuterated reagents at a specific step in the synthesis of a key intermediate. For labeling the tert-butyl group, a deuterated version of a tert-butyl-containing precursor would be required. This could potentially involve the use of deuterated tert-butylamine (B42293) (tert-butyl-d6-amine) in the formation of the tert-butylcarbamoyl group. fabad.org.tr

The synthesis of Saquinavir itself involves the coupling of several complex fragments. researchgate.netchimia.ch The introduction of the deuterated moiety would likely occur during the synthesis of the decahydroisoquinoline portion of the molecule, specifically during the formation of the amide bond involving the tert-butylamine.

Elaboration of this compound: Synthetic Routes and Optimized Reaction Conditions

Multi-step Synthetic Sequences and Reagent Considerations for Deuteration

The synthesis of Saquinavir is a convergent synthesis, meaning that different parts of the molecule are synthesized separately and then joined together. researchgate.netchimia.ch A plausible synthetic route for this compound would involve the synthesis of a deuterated decahydroisoquinoline-3-carbonyl intermediate. This deuterated fragment would then be coupled with the other key intermediates, such as the amino-alcohol core and the quinoline-2-carbonyl-asparagine side chain, to assemble the final this compound molecule. nih.gov

The reagents and conditions for the coupling reactions, such as peptide coupling agents, must be carefully chosen to avoid any back-exchange of the deuterium atoms. Anhydrous conditions are often necessary to prevent the loss of the deuterium label.

Optimization of Deuteration Efficiency and Isotopic Purity

A critical aspect of the synthesis of this compound is ensuring high deuteration efficiency and isotopic purity. The goal is to have the vast majority of the final product molecules contain the desired number of deuterium atoms (in this case, six) with minimal presence of partially deuterated or non-deuterated Saquinavir.

This is typically achieved by using highly enriched deuterated starting materials and optimizing the reaction conditions to favor the incorporation of deuterium. Purification techniques such as chromatography are essential to separate the desired deuterated compound from any isotopic impurities. The final isotopic purity is a key quality parameter for its use as an internal standard.

Physicochemical and Spectroscopic Characterization of Synthesized this compound for Research Purity and Identity

Once synthesized, this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. clearsynth.com This involves a combination of physicochemical and spectroscopic techniques.

PropertyDescriptionReference
Molecular Formula C₃₈H₄₄D₆N₆O₅ clearsynth.com
Molecular Weight 676.88 g/mol clearsynth.comaxios-research.com
CAS Number Not Available for the labeled compound, 127779-20-8 for the unlabeled compound. clearsynth.com
Appearance Typically a white to off-white solid. fabad.org.tr

Spectroscopic methods are indispensable for confirming the structure and the location of the deuterium atoms.

Mass Spectrometry (MS) : This is the most critical technique for confirming the mass of the deuterated compound and determining the isotopic purity. The mass spectrum of this compound will show a molecular ion peak at an m/z value that is 6 units higher than that of unlabeled Saquinavir. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy :

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals and confirm their location in the molecule.

¹³C NMR (Carbon-13 NMR) will also show characteristic shifts and splitting patterns due to the presence of deuterium.

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the synthesized this compound, ensuring that it is free from other chemical impurities. fabad.org.trresearchgate.net The retention time of this compound should be virtually identical to that of unlabeled Saquinavir.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for use in demanding research applications such as quantitative bioanalysis. clearsynth.com

Confirmation of Deuterium Incorporation via Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

The successful synthesis of this compound requires rigorous confirmation that the deuterium atoms have been incorporated into the molecular structure. Advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for this verification.

Mass Spectrometry (MS) is a cornerstone technique for confirming isotopic labeling. The key principle is the detection of a mass shift corresponding to the number of incorporated deuterium atoms. The molecular weight of unlabeled Saquinavir is approximately 670.8 g/mol . medchemexpress.com The introduction of six deuterium atoms increases the molecular weight by approximately 6 Daltons.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently employed for this analysis. nih.gov In this method, the sample is first ionized, often using electrospray ionization (ESI), and the resulting protonated molecule [M+H]⁺ is selected. For unlabeled Saquinavir, this parent ion has a mass-to-charge ratio (m/z) of approximately 671.6. gumed.edu.pl For this compound, this value is expected to shift to approximately m/z 677.6.

Further confirmation is achieved through fragmentation analysis (MS/MS). The parent ion is fragmented, and the resulting product ions are detected. For Saquinavir, a common fragmentation transition is the parent ion of m/z 671.6 breaking down to a major product ion of m/z 570.2. gumed.edu.pl The specific transition observed for the deuterated standard depends on whether the deuterium labels are on the fragment that is lost or the one that is detected. For instance, in studies using Saquinavir-d5, it has been used as an internal standard to quantify the parent drug. nih.govnih.gov

Table 1: Representative Mass Spectrometry Data for Saquinavir and its Deuterated Analogs This table compiles typical mass-to-charge ratios (m/z) used in the analysis of Saquinavir and its deuterated forms. The data illustrates the mass shift due to deuterium incorporation.

Compound Ion Mode Parent Ion (m/z) Product Ion (m/z) Technique
Saquinavir ESI+ 671.6 570.2 LC-MS/MS
Saquinavir-d5 ESI+ ~676.6 Not Specified LC-MS/MS
This compound ESI+ ~677.6 Not Specified LC-MS/MS

Data sourced from studies employing mass spectrometry for the analysis of Saquinavir. nih.govgumed.edu.plnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information to confirm isotopic labeling. In ¹H NMR (Proton NMR), the signal for a proton is absent if it has been replaced by a deuterium atom. Therefore, comparing the ¹H NMR spectrum of a this compound batch to that of an unlabeled Saquinavir standard allows for confirmation of deuterium incorporation at specific sites. For example, a published ¹H NMR spectrum of Saquinavir shows distinct peaks corresponding to its various protons. scribd.com In the spectrum of this compound, six of these proton signals would be absent or significantly diminished, confirming the success of the deuteration reaction.

Analyses are typically run in a deuterated solvent, such as DMSO-d6, to avoid interference from solvent protons. scribd.comuu.nl While ¹H NMR confirms the absence of hydrogen, ²H NMR (Deuterium NMR) can be used to directly observe the signals from the incorporated deuterium atoms, providing definitive proof of their presence. The level of deuterium incorporation is a critical quality parameter, with high-purity standards often exhibiting ≥99% deuterium incorporation at the specified positions. caymanchem.com

Chromatographic Purity Assessment of Synthetic Batches for Research Use

For this compound to be effective as an internal standard, its chemical and isotopic purity must be high. Batches intended for research use undergo rigorous purity assessment, most commonly using High-Performance Liquid Chromatography (HPLC). jfda-online.com The goal is to quantify the amount of the desired deuterated compound and to detect and identify any impurities, such as residual starting materials, byproducts, or, most importantly, any remaining unlabeled Saquinavir. scribd.com

A typical analytical method involves reverse-phase HPLC coupled with a UV detector. fabad.org.tr The separation is achieved on a column, such as a C18 or C4 column, which separates compounds based on their hydrophobicity. An isocratic or gradient mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is used to elute the compounds from the column. fabad.org.trnih.gov

Method validation is performed to ensure the assay is reliable, assessing parameters like linearity, accuracy, precision, and the limit of quantification (LOQ). nih.govfabad.org.tr For example, a validated HPLC method for Saquinavir might have a lower limit of quantification of 0.05 ng/mL. nih.gov The purity of a synthetic batch is often required to be above 98%. scribd.com The combination of HPLC for separation and MS for detection (LC-MS) provides a highly specific and sensitive method for both purity assessment and confirmation of identity. amazonaws.com

Table 2: Example Parameters for HPLC Purity Analysis of Saquinavir This table outlines typical conditions for an HPLC method used to assess the purity of Saquinavir, which are applicable to the analysis of this compound.

Parameter Description
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., Kromasil) or C4
Mobile Phase Isocratic or gradient mixture of Acetonitrile and a buffer (e.g., Ammonium Formate)
Detection UV at 235 nm or Mass Spectrometry (MS)
Validation Assessed for accuracy, precision, linearity, and specificity

Data compiled from established HPLC and LC-MS methods for Saquinavir analysis. nih.govjfda-online.comfabad.org.tr

Analytical Applications of Saquinavir D6 As a Stable Isotope Internal Standard

Development of Quantitative Analytical Methods Employing Saquinavir-d6

The development of robust and reliable quantitative analytical methods is crucial for pharmaceutical research. researchgate.net this compound plays a pivotal role as an internal standard in methods designed to measure the concentration of Saquinavir (B1662171) in various biological samples.

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS, MALDI-SRM/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of drugs and their metabolites in complex biological fluids. shimadzu.com.sg Its high specificity, sensitivity, and multiplexing capabilities make it an invaluable tool in clinical laboratories. researchgate.net In the context of Saquinavir analysis, LC-MS/MS methods frequently employ this compound as an internal standard to ensure accuracy. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, such as extraction losses and matrix effects. acs.org

One innovative and ultra-fast quantitative assay for Saquinavir in human plasma utilizes matrix-assisted laser desorption/ionization with selected reaction monitoring (MALDI-SRM/MS). nih.gov This method, which can analyze 96 samples in under 10 minutes, has demonstrated linearity from 5 to 10,000 ng/mL when using pentadeuterated Saquinavir (SQV-d5) as the internal standard. nih.gov The high-throughput nature of this technique is facilitated by automated sample spotting. nih.gov Furthermore, another study highlights the use of MALDI-Time-of-Flight (TOF) MS for the sensitive and accurate quantification of Saquinavir from peripheral blood mononuclear cell lysates, showcasing the versatility of MALDI-based approaches. nih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying molecules within complex samples. ontosight.ai The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the target analyte, known as a "spike" or internal standard, to the sample. ontosight.aiosti.gov This standard, such as this compound, is chemically identical to the analyte (Saquinavir) but has a different mass due to the isotopic enrichment. ontosight.ai

During mass spectrometry analysis, the instrument distinguishes between the naturally occurring analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. ontosight.aiontosight.ai By measuring the ratio of the signal intensities of the analyte and the internal standard, the concentration of the target molecule in the original sample can be precisely calculated. ontosight.aiosti.gov A key advantage of IDMS is that it does not depend on the quantitative recovery of the analyte during the sample preparation process, as any losses will affect both the analyte and the internal standard equally. osti.gov This characteristic makes IDMS particularly robust and reliable for analyzing complex biological matrices where sample loss can be a significant issue. ontosight.aiosti.gov

Method Validation Parameters for this compound as an Internal Standard in Research Assays

For any analytical method to be considered reliable, it must undergo a thorough validation process. When this compound is used as an internal standard, the validation assesses several key parameters to ensure the assay's performance.

Specificity and Selectivity in Complex Research Matrices

Specificity and selectivity refer to the method's ability to differentiate and quantify the analyte of interest (Saquinavir) without interference from other components in the sample matrix, such as metabolites or other co-administered drugs. nih.govrrml.ro In the development of a MALDI-SRM/MS assay for Saquinavir, the method demonstrated sufficient selectivity, allowing for analysis at the lower limit of quantification (LLOQ) even in the presence of other antiretroviral drugs without the need for chromatographic separation. nih.gov This is a significant advantage, as it simplifies the analytical workflow. To further ensure selectivity, a cross-validation with a conventional LC-SRM/MS method was successfully performed on clinical samples. nih.gov

The use of a stable isotope-labeled internal standard like this compound inherently enhances selectivity in mass spectrometric detection because it is distinguished from the analyte by its mass, while co-eluting with it chromatographically, thus accounting for matrix effects. nih.govnih.gov

Accuracy and Precision in Quantitative Research Assays

Accuracy, the closeness of the measured value to the true value, and precision, the degree of agreement among repeated measurements, are fundamental to the validity of a quantitative assay. nih.gov In an ultra-fast MALDI-SRM/MS method for Saquinavir quantification, the use of pentadeuterated Saquinavir (SQV-d5) as an internal standard resulted in accuracy ranging from 101-108% and precision (expressed as the coefficient of variation) between 3.9-11%. nih.gov Another study developing an LC-MS/MS method for five HIV protease inhibitors, including Saquinavir, reported mean inter- and intra-assay coefficients of variation below 10%. nih.gov

These findings demonstrate that methods employing a deuterated internal standard for Saquinavir can achieve high levels of accuracy and precision, meeting the stringent requirements for bioanalytical method validation.

Research Findings on Accuracy and Precision for Saquinavir Assays
TechniqueInternal StandardAccuracy Range (%)Precision Range (CV%)Source
MALDI-SRM/MSSaquinavir-d5101–1083.9–11 nih.gov
LC-MS/MSNot specified in abstract-<10 nih.gov

Linearity and Range of Detection in Analytical Systems

The linearity of an analytical method establishes the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. A broad linear range is desirable to accommodate varying concentrations of the drug in clinical samples.

For the ultra-fast MALDI-SRM/MS assay, linearity was established from 5 to 10,000 ng/mL when using pentadeuterated Saquinavir (SQV-d5) as the internal standard. nih.gov In another study developing an LC-MS/MS method for five protease inhibitors, two weighted linear calibration curves were used to cover a wide dynamic range: a low curve from 5 to 1000 ng/mL and a high curve from 1000 to 10,000 ng/mL. nih.gov A separate HPLC method for Saquinavir was reported to be linear over its selected concentration range with a coefficient of determination (r²) greater than 0.99. nih.gov

The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. For an HPLC/UV method, the LLOQ for Saquinavir was 1 ng/mL from 1 ml of human plasma. nih.gov A more sensitive radioimmunoassay achieved an LLOQ of 0.5-1.0 ng/mL. nih.gov

Stability of this compound in Analytical Solutions and Research Sample Storage Conditions

The reliability of quantitative bioanalytical methods heavily depends on the stability of the analyte and the internal standard. This compound, a deuterated form of Saquinavir, is employed as an internal standard to ensure accuracy in quantification by correcting for variability during sample processing and analysis. Its stability must be rigorously evaluated under conditions that mimic the handling and storage of research samples.

Stock solutions of deuterated standards are typically prepared in organic solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) and stored at low temperatures, such as -20°C or -80°C, to ensure long-term stability. medchemexpress.comnih.gov For instance, general guidelines for deuterated internal standards suggest stability for up to 6 months in solvent when stored at -80°C and for at least one month at -20°C. medchemexpress.com While specific long-term stability data for this compound in various solvents is not extensively published, the stability of its parent compound, Saquinavir, offers some chemical insights. Unlabeled Saquinavir exhibits pH-dependent stability, being most stable in acidic conditions with an optimal pH range of 2-4. nih.gov This suggests that the pH of analytical solutions could be a critical factor for maintaining the integrity of this compound during sample processing.

In the context of biological matrices, the stability of the internal standard through various storage and handling procedures is paramount. Key stability assessments for bioanalytical methods include freeze-thaw stability, bench-top stability, and long-term storage stability. Research involving similar deuterated protease inhibitor standards demonstrates their stability under typical laboratory conditions. For example, a method utilizing Saquinavir-d5 as an internal standard verified its stability in human plasma for at least four freeze-thaw cycles. currentseparations.com Similarly, evaluations of other deuterated standards in plasma have confirmed stability for extended periods, such as 6 hours at room temperature (bench-top) and for several months under long-term storage at -20°C or -70°C. nih.govresearchgate.net These findings support the robustness of deuterated internal standards like this compound for use in demanding bioanalytical workflows.

Table 1: Summary of Stability Data for Deuterated Internal Standards in Bioanalytical Assays

Stability Parameter Condition Matrix Compound Example Finding Citation
Freeze-Thaw Stability At least 4 cycles Human Plasma Saquinavir-d5 Stable currentseparations.com
Freeze-Thaw Stability 6 cycles at -20°C & -70°C Human Plasma Atazanavir-d6, Ritonavir-d6 Stable nih.gov
Bench-Top Stability 6 hours at ambient temp. Human Plasma Atazanavir Stable researchgate.net
Long-Term Stability 2 months at -10°C Human Plasma Atazanavir Stable researchgate.net

| Stock Solution Stability | 6 months at -80°C | Solvent | Ritonavir-d6 | Stable | medchemexpress.com |

Application in Bioanalytical Research Methodologies (Non-Clinical)

This compound serves as an indispensable tool in non-clinical bioanalytical research, primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled Saquinavir. researchgate.net Its use is critical in in vitro experiments and preclinical animal studies where accurate concentration measurements are necessary to understand the compound's pharmacokinetics and metabolic profile. The key advantage of using a SIL-IS is its near-identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, processing, and chromatographic analysis, thereby providing superior accuracy compared to other types of internal standards. medchemexpress.com

Sample Preparation for Analysis (e.g., cell lysates, in vitro incubation media, preclinical animal tissue homogenates)

The accurate quantification of Saquinavir in complex biological matrices requires efficient sample preparation to remove interfering substances. A known quantity of this compound is added to the sample at the beginning of this process. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

For cellular uptake and metabolism studies, sample preparation from cell lysates is necessary. A validated method for quantifying Saquinavir in peripheral blood mononuclear cell (PBMC) lysates involves a one-step protein precipitation extraction. researchgate.net In this procedure, the PBMC pellet is lysed, and the proteins are precipitated using a 50% methanol solution which contains the internal standard, Saquinavir-d5. researchgate.net

Solid-phase extraction is a widely used and robust technique for cleaning up samples from matrices like plasma, which can be adapted for preclinical animal tissue homogenates. researchgate.net In one such method, plasma samples containing Saquinavir were diluted with water and an internal standard mixture (containing Saquinavir-d5). currentseparations.com This mixture was then loaded onto a C18 SPE column. The column was washed with a phosphate (B84403) buffer and water to remove polar impurities before the analyte and internal standard were eluted with an organic solvent like ethyl acetate. currentseparations.com The eluate is then typically evaporated to dryness and reconstituted in a mobile-phase-compatible solvent for injection into the LC-MS/MS system. currentseparations.comresearchgate.net

Quantitative Determination of Unlabeled Saquinavir in In Vitro and Preclinical Studies

The quantitative determination of Saquinavir in non-clinical research is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is integral to this process, a technique known as isotope dilution mass spectrometry.

In this methodology, after sample preparation, the extract is injected into the LC-MS/MS system. The liquid chromatography step separates Saquinavir and this compound from other components in the extract. The mass spectrometer is set to detect specific precursor-to-product ion transitions for both the unlabeled Saquinavir and the deuterated this compound. Because this compound has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the unlabeled drug by the mass spectrometer, even though they co-elute from the chromatography column.

Quantification is based on the ratio of the peak area of the analyte (Saquinavir) to the peak area of the internal standard (this compound). medchemexpress.com A calibration curve is generated by analyzing standards containing known concentrations of Saquinavir and a fixed concentration of this compound. This curve plots the peak area ratio against the concentration of Saquinavir. The concentration of Saquinavir in the unknown research samples is then calculated from their measured peak area ratios using this calibration curve. This approach has been successfully applied to quantify Saquinavir in PBMC lysates, providing crucial data for understanding the drug's intracellular activity. researchgate.net Similarly, methods have been established for the simultaneous quantification of multiple protease inhibitors, including Saquinavir, in plasma, demonstrating the versatility of using a deuterated internal standard. currentseparations.com

Table 2: LC-MS/MS Method Parameters for Protease Inhibitor Quantification

Analyte Internal Standard Matrix Extraction Method Quantitative Range Citation
Saquinavir Saquinavir-d5 PBMC Lysate Protein Precipitation 0.5-32 µg/ml researchgate.net
Saquinavir Saquinavir-d5 Human Plasma Solid-Phase Extraction Not Specified currentseparations.com
Atazanavir Atazanavir-d6 Human Plasma Solid-Phase Extraction 5.0–6000 ng/mL nih.govresearchgate.net

Mechanistic Investigations of Saquinavir D6 in Drug Metabolism Research in Vitro/preclinical Focus

In Vitro Metabolism Studies Employing Saquinavir-d6 as a Probe

The use of this compound as an internal standard is fundamental to conducting precise and reliable in vitro drug metabolism studies. caymanchem.com It enables accurate quantification of the parent drug's disappearance and the formation of its metabolites in various experimental models.

A variety of in vitro models are used to investigate Saquinavir's metabolism, each offering different levels of complexity and insight.

Liver Microsomes: These are vesicular fragments of the endoplasmic reticulum isolated from liver cells and are enriched in CYP enzymes. researchgate.net Human liver microsomes (HLMs) have been the workhorse for studying Saquinavir's Phase I metabolism, identifying CYP3A4 as the key enzyme, determining kinetic parameters, and performing inhibition studies. fda.govnih.govmedicines.org.au

S9 Fractions: The S9 fraction is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomes and the enzyme-rich cytosol. researchgate.netnih.gov This model allows for the investigation of both Phase I and Phase II metabolic reactions, providing a more comprehensive metabolic profile than microsomes alone. researchgate.net

Isolated Hepatocytes: Cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transporters in a cellular context. researchgate.netnih.gov Studies in sandwich-cultured rat hepatocytes have been used to compare the metabolism and transport of Saquinavir (B1662171) with other protease inhibitors. nih.gov

Caco-2 Cells: These human colon adenocarcinoma cells differentiate to form a monolayer that serves as a model of the intestinal epithelium. taylorandfrancis.com Caco-2 cells are used to study drug absorption and the interplay between metabolic enzymes (like CYP3A4) and efflux transporters (like P-glycoprotein), both of which are expressed in these cells and influence the oral bioavailability of drugs like Saquinavir. nih.govmdpi-res.com

Isotope tracing is a powerful technique for metabolite identification. nih.govnih.gov When Saquinavir is incubated in an in vitro system, its metabolites are formed. In parallel experiments using this compound, the corresponding metabolites will have a mass that is shifted by +6 Daltons (for a metabolite retaining all six deuterium (B1214612) atoms). This distinct mass signature allows for the confident and unambiguous detection of drug-related material against the complex background of the biological matrix using LC-MS. nih.gov

Using this approach, in vitro studies with human liver microsomes have shown that Saquinavir is rapidly converted to a range of inactive mono- and di-hydroxylated compounds. drugbank.comfda.govnih.gov

Table 2: Major In Vitro Metabolites of Saquinavir Identified Using Human Liver Microsomes
Metabolite ClassDescriptionSpecific Identified MetaboliteReference
Monohydroxylated DerivativesAddition of one hydroxyl (-OH) group.6-equatorial-hydroxy-Saquinavir (M4) nih.gov
Monohydroxylated DerivativesHydroxylation on the octahydro-2-(1H)-iso-quinolinyl moiety.M2, M3 taylorandfrancis.com
Monohydroxylated DerivativesHydroxylation on the (1,1-dimethylethyl)amino moiety.M7 taylorandfrancis.com
Di-hydroxylated DerivativesAddition of two hydroxyl (-OH) groups.Not specifically elucidated drugbank.comnih.gov
Table 3: Kinetic Parameters for Total Saquinavir Metabolism in Human Liver Microsomes
ParameterValue (Mean ± SD)DescriptionReference
Kₘ (Michaelis Constant)0.61 ± 0.19 µMSubstrate concentration at which the reaction rate is half of Vₘₐₓ. Reflects the affinity of the enzyme for the substrate. nih.gov
Vₘₐₓ (Maximum Velocity)1.82 ± 1.13 nmol/mg/minThe maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

These kinetic data indicate that Saquinavir has a high affinity for its metabolizing enzyme (low Kₘ) and is subject to extensive metabolism, which contributes to its high intrinsic clearance. nih.gov Kinetic studies have also been crucial in quantifying the potency of various inhibitors, as detailed by the Kᵢ and IC₅₀ values in Table 1. nih.govnih.gov

Identification and Structural Elucidation of this compound Metabolites via Isotope Tracing

Drug-Drug Interaction Mechanisms Studied Using this compound (In Vitro/Preclinical Models)

Saquinavir is extensively metabolized by the cytochrome P450 (CYP) system, with CYP3A4 being responsible for over 90% of its hepatic metabolism. fda.govdrugbank.comeuropa.eu It is also a substrate and inhibitor of the P-glycoprotein (P-gp) transporter. europa.euhres.ca These characteristics make it susceptible to and a perpetrator of drug-drug interactions (DDIs). The use of its deuterated form, this compound, in in vitro and preclinical models allows for detailed mechanistic studies of these interactions.

In vitro studies using human liver microsomes have demonstrated Saquinavir's potential to inhibit metabolic enzymes. drugbank.com Saquinavir inhibits the CYP3A4-mediated metabolism of other drugs, although its inhibitory potency is considered less than that of other protease inhibitors like ritonavir (B1064) and indinavir. drugbank.comnih.gov For example, ritonavir potently inhibits the metabolism of saquinavir. nih.govnih.gov The co-administration of ritonavir, a potent CYP3A4 inhibitor, is a strategy used to boost saquinavir's plasma concentrations by significantly inhibiting its first-pass metabolism. drugbank.com

Conversely, drugs that induce CYP3A4 activity can significantly decrease saquinavir's plasma concentrations. europa.eu For example, the co-administration of rifampicin, a potent CYP3A4 inducer, can lead to an 80% decrease in saquinavir plasma levels. europa.eu Enzyme induction is a process where a compound increases the expression of metabolic enzymes, which can enhance the clearance of co-administered drugs, potentially reducing their efficacy. numberanalytics.comevotec.com The potential for this compound to either inhibit or induce metabolic enzymes can be mechanistically assessed in vitro by incubating it with human hepatocytes and measuring changes in enzyme activity or mRNA levels of key CYPs like CYP1A2, CYP2B6, and CYP3A4. evotec.com

Table 2: In Vitro Inhibition of Saquinavir Metabolism by Other Protease Inhibitors in Human Liver Microsomes

Inhibitor IC50 (µM)
Ritonavir 0.025 ± 0.004
Nelfinavir 0.58 ± 0.14
Indinavir 0.82 ± 0.26
Ketoconazole (CYP3A4 inhibitor) 0.55 ± 0.12

IC50 values represent the concentration of the inhibitor required to reduce saquinavir metabolism by 50%. nih.gov

The use of this compound in preclinical models allows for a detailed mechanistic assessment of how it interacts with other compounds at the enzyme level. As Saquinavir is a substrate for CYP3A4, it can compete with other drugs that are also metabolized by this enzyme. nih.gov This competitive inhibition can lead to increased plasma concentrations of either drug.

Furthermore, Saquinavir's role as a P-gp substrate and inhibitor adds another layer of complexity to its interaction profile. europa.euhres.ca P-gp is an efflux transporter that actively pumps drugs out of cells. Inhibition of P-gp by Saquinavir can lead to increased intracellular concentrations and potentially enhanced efficacy or toxicity of co-administered drugs that are also P-gp substrates. Conversely, P-gp inducers could potentially decrease the intracellular concentration of Saquinavir.

In vitro systems, such as Caco-2 cell monolayers, can be used to study the transport of this compound and its interaction with P-gp and other transporters. By examining the bidirectional transport of this compound in the presence and absence of known inhibitors and inducers, researchers can elucidate the mechanisms of these transport-mediated drug interactions.

Molecular and Cellular Pharmacological Studies Utilizing Saquinavir D6 Non Clinical Focus

In Vitro Enzyme Inhibition Studies with Saquinavir-d6

In vitro studies are fundamental to understanding the mechanism of action of antiviral agents. The use of this compound in these assays allows for precise quantification and characterization of its inhibitory effects on viral enzymes.

Binding Kinetics and Affinity of this compound to Target Enzymes (e.g., HIV-1 Protease, SARS-CoV-2 3CLpro) in Cell-Free Systems

Saquinavir (B1662171) is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. wikipedia.orgnih.gov It acts as a peptide-like substrate analog, binding to the active site of the protease and preventing the cleavage of viral polyproteins, which in turn results in the formation of immature, non-infectious virus particles. wikipedia.orgfda.gov The binding affinity of Saquinavir to HIV-1 protease is high, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the range of 1 to 30 nM. fda.gov More specifically, studies have shown IC50 values of 2.5 nM in JM cells infected with the HIV-1 strain GB8 and 2 nM against the HIV-1 strain RF in C8166 cells. cellagentech.com The binding inhibition constants for saquinavir against HIV-1 and HIV-2 are reported to be 0.12 nM and <0.1 nM, respectively. cellagentech.com

The emergence of new viral threats has led to the investigation of existing drugs for new therapeutic applications. Saquinavir has been identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro). mdpi.com In vitro screening of FDA-approved drugs revealed that saquinavir inhibits 3CLpro with an IC50 of 9.92 ± 0.73 μM. mdpi.com Molecular docking simulations suggest that saquinavir can bind to the dimeric form of the SARS-CoV-2 Mpro protease. bibliotekanauki.pl

Binding Affinity of Saquinavir to Target Enzymes
EnzymeVirusBinding Affinity (IC50/Ki)Reference
HIV-1 ProteaseHIV-1IC50: 1-30 nM fda.gov
HIV-1 Protease (GB8 strain)HIV-1IC50: 2.5 nM cellagentech.com
HIV-1 Protease (RF strain)HIV-1IC50: 2 nM cellagentech.com
HIV-1 ProteaseHIV-1Ki: 0.12 nM cellagentech.com
HIV-2 ProteaseHIV-2Ki: <0.1 nM cellagentech.com
SARS-CoV-2 3CLproSARS-CoV-2IC50: 9.92 ± 0.73 μM mdpi.com

Comparison of Inhibitory Potency of this compound vs. Unlabeled Saquinavir in Cell-Free Systems

The primary purpose of using this compound in research is as an internal standard for analytical methods, particularly in studies involving mass spectrometry. Because deuterium (B1214612) labeling adds a small amount to the molecular weight without significantly altering the chemical properties, the inhibitory potency of this compound is expected to be virtually identical to that of unlabeled Saquinavir. mdpi.com This allows for accurate quantification of the unlabeled drug in complex biological matrices. The key assumption is that the deuterated and non-deuterated forms behave identically in terms of their biological activity, including enzyme inhibition. acs.org

Protein Binding Studies of this compound (In Vitro Models)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile and pharmacological efficacy. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.

In Vitro Plasma Protein Binding Characterization (e.g., Human Serum Albumin, Alpha-1-Acid Glycoprotein)

Saquinavir is highly bound to plasma proteins, with approximately 98% of the drug bound in human plasma. fda.govfda.gov This binding is independent of the drug's concentration over a range of 15 to 700 ng/mL. fda.govfda.gov The primary proteins to which saquinavir binds are Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG). nih.gov

Studies using isothermal titration calorimetry have shown that saquinavir has a relatively low affinity for HSA (Ka ≈ 5-15 x 10³ M⁻¹) but a significantly higher affinity for AAG (Ka ≈ 0.5-10 x 10⁵ M⁻¹). nih.gov In fact, research indicates that AAG is the predominant plasma protein to which saquinavir binds. researchgate.net This is significant because AAG levels can be elevated during HIV infection, which can in turn affect the free concentration of the drug. nih.govnih.gov

Binding Affinity of Saquinavir to Human Plasma Proteins
ProteinBinding Affinity (Ka)Reference
Human Serum Albumin (HSA)~5-15 x 10³ M⁻¹ nih.gov
Alpha-1-Acid Glycoprotein (AAG)~0.5-10 x 10⁵ M⁻¹ nih.gov

Methodologies for Assessing Protein Binding (e.g., Equilibrium Dialysis, Ultrafiltration)

Several in vitro methods are employed to determine the extent of drug-protein binding.

Equilibrium Dialysis: This is considered a gold-standard method. It involves a semi-permeable membrane separating a compartment containing the drug and protein from a protein-free compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions.

Ultrafiltration: This technique uses a centrifugal force to separate the protein-free ultrafiltrate from the protein-bound drug solution through a semi-permeable membrane. researchgate.net The concentration of the drug in the ultrafiltrate represents the unbound concentration.

Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes that occur upon the binding of a drug to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.gov

Cellular Uptake and Efflux Mechanisms (In Vitro Cell Culture Models)

The concentration of a drug at its intracellular site of action is influenced by cellular uptake and efflux transporters. Saquinavir has been shown to be a substrate for the P-glycoprotein (P-gp) efflux pump. europa.eunih.gov P-gp is an ATP-dependent transporter that actively removes various substances from cells, which can limit the intracellular accumulation and oral bioavailability of its substrates. researchgate.netnih.gov

Investigation of Transporter-Mediated Movement of this compound in Cell Lines (e.g., P-glycoprotein, OATP)

The intracellular concentration of Saquinavir, and thus its efficacy, is significantly influenced by drug transporters. This compound is used to accurately measure the transport of Saquinavir across cellular membranes mediated by various influx and efflux pumps in vitro.

Studies have demonstrated that Saquinavir is a substrate for the efflux transporter P-glycoprotein (P-gp/ABCB1) . In cell lines engineered to overexpress P-gp, such as G185 or CEM-MDR, resistance to Saquinavir-mediated effects is observed due to reduced intracellular drug accumulation. nih.govresearchgate.net Transport assays in polarized epithelial cell monolayers, like Caco-2 or MDCK, reveal a significantly higher rate of transport from the basolateral to the apical side compared to the reverse direction. nih.govcapes.gov.br This directional flux, which is characteristic of P-gp-mediated efflux, can be inhibited by known P-gp modulators like verapamil (B1683045) and cyclosporine, leading to increased intracellular Saquinavir levels. nih.gov

In addition to P-gp, Saquinavir transport is mediated by Organic Anion-Transporting Polypeptides (OATPs) . Research using human embryonic kidney (HEK293T) cells expressing OATP1B1 showed that Saquinavir can cause a long-lasting inhibition of the transporter's activity. nih.govresearchgate.net Conversely, studies in Hep G2 liver cells and Xenopus laevis oocytes overexpressing OATP-A (SLCO1A2) identified this transporter as facilitating the influx of Saquinavir into cells. nih.gov This finding suggests a cooperative action in hepatocytes, where basolateral influx transporters like OATP-A and apical efflux transporters like P-gp and MRP2 work together to mediate the vectorial transport of the drug. nih.gov

Other transporters, including the Multidrug Resistance-Associated Proteins MRP1 (ABCC1) and MRP2 (ABCC2) , and the Breast Cancer Resistance Protein (BCRP/ABCG2 ), also play a role in Saquinavir disposition. nih.govasm.org Experiments using peripheral blood mononuclear cells (PBMCs) and various cell lines showed that specific inhibitors of these transporters significantly increase the intracellular accumulation of Saquinavir, indicating that multiple efflux pumps collectively limit its intracellular concentration. nih.gov

TransporterCell Line(s) UsedObserved Effect on SaquinavirKey Findings
P-glycoprotein (P-gp)G185, Caco-2, RBE4, MDCKII-PGP, CEM-MDREfflux (out of cell)Directional transport (BL to AP) is 3-fold greater than AP to BL; inhibited by verapamil and cyclosporine. nih.gov
OATP1B1HEK293T-OATP1B1Inhibition of transporterSaquinavir exhibits a long-lasting inhibitory effect on OATP1B1-mediated uptake. nih.gov
OATP-AHep G2, Xenopus laevis oocytesInflux (into cell)Uptake is saturable (Km = 36.4 µM in oocytes) and inhibited by OATP substrate estrone (B1671321) 3-sulfate. nih.gov
MRP1PBMCs, MDCKII-MRP1, CEM-MRPEfflux (out of cell)Inhibition by MK571 increases intracellular Saquinavir accumulation. researchgate.netnih.govasm.org
MRP2PBMCs, MDCKII-MRP2Efflux (out of cell)Contributes to Saquinavir efflux; works in concert with P-gp and OATP-A in liver cells. nih.govnih.govasm.org
BCRPPBMCsEfflux (out of cell)Contributes to limiting Saquinavir accumulation in immune cells. nih.gov

Mechanistic Studies of Intracellular Accumulation and Distribution in Cellular Compartments

This compound is essential for precise measurements in studies examining the mechanisms that govern the intracellular concentration and distribution of Saquinavir. The net accumulation of the drug within a cell is a dynamic equilibrium between passive diffusion, protein binding, and the activities of influx and efflux transporters.

In vitro studies with human lymphocytes (CEM cells) and PBMCs have shown that the intracellular accumulation of Saquinavir is concentration-dependent. oup.com Interestingly, increasing concentrations of unlabeled Saquinavir can enhance the accumulation of its radiolabeled or stable-isotope-labeled counterpart. oup.com This suggests a saturation or self-inhibition of efflux transporters like P-gp at higher drug concentrations, leading to a non-linear relationship between extracellular and intracellular levels.

Applications in Mechanistic Cellular Toxicology (In Vitro Level)

The use of this compound allows for exact concentration measurements in in vitro toxicology studies, helping to correlate specific molecular interactions with cellular dysfunction.

A significant focus of Saquinavir's cellular toxicology profile is its effect on mitochondria. Studies using human preadipocyte cell lines (Chub-S7) have shown that Saquinavir impairs mitochondrial function. nih.gov At therapeutically relevant concentrations, it leads to a significant decrease in mitochondrial membrane potential, a reduction in oxygen consumption, and lower cellular ATP generation. nih.gov These effects were more pronounced in differentiated adipocytes. nih.gov This disruption of mitochondrial bioenergetics is a key toxicological pathway. Furthermore, Saquinavir has been shown to induce mitochondria-mediated apoptosis, a process initiated by the loss of membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. researchgate.net

Mitochondrial ParameterCell LineObserved Effect of SaquinavirReference
Mitochondrial Membrane Potential (MMP)Chub-S7 (human preadipocytes)Significantly decreased nih.gov
Oxygen ConsumptionChub-S7 (human preadipocytes)Significantly decreased nih.gov
ATP GenerationChub-S7 (human preadipocytes)Significantly decreased nih.gov
Apoptosis InductionGeneric (in vitro models)Induces mitochondria-mediated apoptosis researchgate.net

This compound is an ideal tracer for metabolic studies in cell lines. Because it is chemically identical to Saquinavir in its interaction with metabolic enzymes but distinguishable by mass, it allows for the unambiguous tracking of its metabolic fate.

The primary enzyme responsible for Saquinavir metabolism is cytochrome P450 3A4 (CYP3A4), which converts it to several inactive mono- and di-hydroxylated compounds. drugbank.comnih.gov In a typical in vitro experiment, this compound is incubated with a relevant cell line, such as the human liver cell line HepG2, which expresses metabolic enzymes. nih.govdphen1.com At various time points, samples from the cell culture supernatant and cell lysate are collected. Using LC-MS/MS, the parent this compound can be quantified along with any deuterated metabolites that have been formed. This methodology allows researchers to determine the rate of metabolism (metabolic clearance) and identify the specific metabolites produced by the cells. By using cell lines that overexpress specific CYP enzymes, the precise contribution of each enzyme to Saquinavir's metabolism can be delineated. mdpi.com This provides a clear picture of the pathways of metabolite formation and disposition at the cellular level.

Advanced Research Applications and Future Directions for Saquinavir D6

Integration of Saquinavir-d6 in Systems Biology Approaches (Non-Clinical)

Systems biology aims to understand complex biological systems by integrating various data sources to form comprehensive models. In drug metabolism and pharmacology research, precise quantitative data is fundamental. This compound provides the analytical precision required to generate high-quality data for these non-clinical modeling efforts.

Modeling and Simulation of In Vitro Drug Metabolism Pathways

The metabolism of Saquinavir (B1662171) is known to be complex, primarily mediated by the cytochrome P450 isoenzyme CYP3A4 in the liver. fda.goveuropa.eunih.gov In vitro systems, such as human liver microsomes, are extensively used to study these metabolic pathways and to identify the resulting mono- and di-hydroxylated inactive compounds. fda.govnih.gov

In these experimental setups, this compound is invaluable as an internal standard for quantification using liquid chromatography-mass spectrometry (LC-MS). clearsynth.compharmaffiliates.com When added to an in vitro reaction, this compound co-elutes with the unlabeled Saquinavir but is distinguished by its higher mass. This allows for precise and accurate quantification of the rate of Saquinavir's depletion and the formation of its metabolites. clearsynth.com This accurate data is essential for building and validating physiologically based pharmacokinetic (PBPK) models that simulate the drug's metabolism. researchgate.netresearchgate.net These models can predict the fraction of the drug that escapes gut-wall metabolism and how genetic variability in metabolic enzymes might influence drug clearance, providing crucial insights long before clinical studies. researchgate.net

Contribution to Quantitative Systems Pharmacology (QSP) Models at the Cellular/Molecular Level

Quantitative Systems Pharmacology (QSP) represents a sophisticated evolution of pharmacokinetic/pharmacodynamic (PK/PD) modeling. QSP models integrate biochemical network information with drug PK data to predict drug effects on both cellular and systemic levels. eurekalert.org These multi-scale models can simulate complex biological processes, such as the interaction of a drug with its target and the downstream effects on cellular signaling pathways. juliahub.comresearchgate.net

The development of a reliable QSP model is critically dependent on high-quality, quantitative data that describes the drug's behavior. This compound plays a foundational role in this context by enabling the precise measurement of Saquinavir concentrations in complex biological samples from in vitro experiments. clearsynth.com This data is a prerequisite for building QSP models that can, for example, simulate the binding affinity of Saquinavir to HIV protease at the molecular level and predict the subsequent inhibition of viral polyprotein cleavage. wikipedia.org By ensuring the accuracy of the concentration data fed into these models, this compound contributes to the robustness and predictive power of QSP in understanding drug mechanisms at a granular, cellular level. certara.com

Potential for this compound in Biomarker Discovery Research (Non-Clinical)

Biomarker discovery is a key area of research for understanding disease states and drug effects. Stable isotope-labeled compounds like this compound are powerful tools in this field, particularly within the 'omics' disciplines.

Application in Metabolomics and Lipidomics Studies (e.g., as Internal Standard for Targeted Analysis)

Metabolomics and lipidomics involve the comprehensive analysis of small molecules (metabolites) and lipids in a biological system. A major analytical challenge in these fields is signal suppression or enhancement caused by the complex sample matrix, which can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard is the gold standard for correcting these matrix effects. clearsynth.comresearchgate.net

This compound is ideally suited for this role in targeted analyses designed to quantify Saquinavir in various biological matrices, such as plasma or peripheral blood mononuclear cells (PBMCs). clearsynth.comnih.gov In a typical workflow, a known amount of this compound is spiked into each sample before processing. nih.gov Because this compound is chemically identical to Saquinavir, it experiences the same extraction inefficiencies and ionization suppression/enhancement during LC-MS analysis. clearsynth.comunam.mx By comparing the signal of the analyte to the signal of the known quantity of the internal standard, a highly accurate concentration can be determined. clearsynth.com This methodology is critical for studies aiming to correlate drug concentration with specific metabolic or lipidomic biomarkers. unibo.itresearchgate.net The use of deuterated standards in lipidomics, such as the SPLASH™ LipidoMix® standards, exemplifies the importance of this approach for accurate, quantitative analysis of entire lipid classes. avantiresearch.com

Elucidation of Endogenous Pathway Alterations Through Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. isotope.com In this approach, cells or organisms are supplied with a substrate labeled with a stable isotope (like ¹³C or ²H), and the distribution of the isotope label throughout the metabolome is tracked over time. wiley.com

While the primary documented use of this compound is as an internal standard, it holds potential for use in stable isotope tracing studies. clearsynth.compharmaffiliates.com For instance, if research were to suggest that Saquinavir directly interacts with or is modified by specific endogenous metabolic enzymes beyond the well-known CYP3A4, this compound could be used as a tracer. isotope.com By incubating cells with this compound and performing non-targeted metabolomic analysis, researchers could identify novel metabolites of Saquinavir that retain the deuterium (B1214612) label. This would provide direct evidence of its involvement in previously unknown pathways and help elucidate how the drug may cause alterations to endogenous cellular metabolism.

Emerging Analytical and Research Technologies Leveraging Deuterated Compounds

The unique properties of deuterated compounds are being harnessed by a range of emerging technologies, pushing the boundaries of scientific research. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes these compounds valuable beyond their role as internal standards. unam.mx

In materials science, for example, the incorporation of deuterium into polymers can enhance their thermal stability and create materials with unique spectroscopic properties for applications in neutron scattering and optoelectronics. unam.mxresolvemass.ca In analytical chemistry, new techniques are emerging that offer more detailed characterization of deuterated molecules. While mass spectrometry can quantify deuterated compounds and NMR can confirm the location of deuterium atoms, these methods can be time-consuming or unable to distinguish between certain isotopomers. ansto.gov.aubrightspec.com Molecular Rotational Resonance (MRR) spectroscopy is an emerging technology that can provide rapid and unambiguous structural identification of different deuterated isotopomers in a mixture. brightspec.com The continued development of synthetic techniques to produce more complex deuterated molecules, combined with advanced analytical platforms, ensures that compounds like this compound will remain at the forefront of research. ansto.gov.au

High-Resolution Mass Spectrometry and Advanced Separation Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone of modern bioanalysis, providing highly accurate mass measurements that facilitate the confident identification of analytes. bioanalysis-zone.commeasurlabs.com When coupled with advanced separation techniques like ultra-performance liquid chromatography (UPLC), HRMS offers unparalleled sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices. researchgate.net The use of this compound as an internal standard in such assays is critical for achieving accurate and precise quantification. nih.gov

In the context of Saquinavir research, HRMS is instrumental in distinguishing the parent drug from its various metabolic products. nih.gov Saquinavir undergoes extensive metabolism, primarily mediated by the CYP3A4 isoenzyme, leading to the formation of multiple mono- and di-hydroxylated metabolites. drugbank.com The precise mass measurements afforded by HRMS allow for the unambiguous identification of these metabolites, even in trace amounts. bioanalysis-zone.com

Advanced separation techniques are crucial for resolving the complex mixtures encountered in biological samples. UPLC, with its smaller particle size columns, provides enhanced resolution and faster analysis times compared to conventional HPLC. researchgate.net The combination of UPLC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of antiviral drugs. nih.gov The development of robust LC-MS/MS methods is essential for pharmacokinetic studies, enabling the simultaneous determination of multiple antiretroviral compounds. researchgate.net

The following table summarizes the key analytical parameters for the quantification of Saquinavir using LC-MS/MS, highlighting the importance of deuterated internal standards.

ParameterValue/RangeReference
Internal Standard Saquinavir-d5 fabad.org.tr
Linearity Range 5 to 10,000 ng/ml fabad.org.tr
Accuracy 101–108% fabad.org.tr
Precision 3.9–11% fabad.org.tr
Separation Technique UPLC/HPLC researchgate.netnih.gov
Detection Technique Tandem Mass Spectrometry (MS/MS) nih.gov

Imaging Mass Spectrometry with Stable Isotope Tracers for Preclinical Distribution Studies

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labeling with fluorescent or radioactive tags. frontiersin.org This technology provides invaluable information on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates in preclinical studies. frontiersin.org The use of stable isotope-labeled compounds like this compound as tracers in IMS studies offers significant advantages.

By administering a mixture of the deuterated and non-deuterated drug, researchers can simultaneously track the distribution of the parent drug and its metabolites. rsc.org The distinct mass-to-charge ratio of this compound allows it to be clearly distinguished from the endogenous background and the unlabeled Saquinavir, enabling more accurate quantification and localization within tissues. rsc.org This is particularly useful for understanding drug penetration into target tissues and identifying potential sites of off-target accumulation. frontiersin.org

Preclinical distribution studies using IMS can provide critical insights into a drug's efficacy and potential toxicity. rsc.org For instance, visualizing the distribution of this compound in lymphoid tissues, which are major reservoirs for HIV, can help in understanding its ability to reach its site of action. nih.gov Furthermore, IMS can reveal the co-localization of the drug with specific biomarkers, providing clues about its mechanism of action and potential for drug-drug interactions. rsc.org

The table below outlines the key aspects of using stable isotope tracers in preclinical IMS studies.

AspectDescriptionReference
Tracer Stable isotope-labeled drug (e.g., this compound) rsc.org
Technique Imaging Mass Spectrometry (IMS) frontiersin.org
Application Preclinical drug distribution (ADME) studies frontiersin.org
Advantages - No need for radioactive labels- Differentiates parent drug from metabolites- Accurate quantification and localization rsc.org
Insights Gained - Drug penetration into target tissues- Identification of off-target accumulation- Co-localization with biomarkers frontiersin.orgrsc.org

Future Research Avenues for this compound in Mechanistic and Methodological Development

The utility of this compound extends beyond its use as an internal standard. It presents numerous opportunities for future research aimed at elucidating complex biological mechanisms and developing novel analytical methodologies.

Exploration of Novel Synthetic Routes for Related Deuterated Analogs

The synthesis of deuterated compounds is a critical aspect of drug discovery and development. google.com While methods for preparing this compound exist, there is always a need for more efficient and cost-effective synthetic routes. Future research could focus on exploring novel synthetic strategies for producing this compound and other deuterated analogs with high isotopic purity. google.com

One promising approach is the use of flow chemistry, which offers several advantages over traditional batch synthesis, including improved safety, selectivity, and reproducibility. The development of continuous-flow methods for deuteration could streamline the production of these valuable research tools. Furthermore, exploring different deuteration patterns within the Saquinavir molecule could lead to the discovery of analogs with altered metabolic profiles or enhanced therapeutic properties. google.com

The table below highlights potential areas for exploration in the synthesis of deuterated Saquinavir analogs.

Research AreaFocusPotential BenefitsReference
Flow Chemistry Development of continuous-flow deuteration methods.- Increased efficiency- Improved safety and reproducibility
Catalytic Deuteration Exploration of new catalysts and reaction conditions.- Higher isotopic purity- Cost-effective synthesis
Novel Analogs Synthesis of Saquinavir with different deuteration patterns.- Altered metabolic stability- Enhanced therapeutic efficacy google.com

Development of Enhanced Analytical Workflows for Complex Research Samples

The analysis of drugs and their metabolites in complex biological matrices such as tissue homogenates, plasma, and cellular extracts presents significant analytical challenges. Future research should focus on developing enhanced analytical workflows that can handle the complexity of these samples while providing accurate and reliable data.

This includes the optimization of sample preparation techniques to minimize matrix effects and improve analyte recovery. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used, but there is a need for more streamlined and automated methods. The use of restricted access media (RAM) columns, which can separate small molecules from large biomolecules, is a promising approach for simplifying sample cleanup.

Furthermore, the development of multi-analyte methods capable of simultaneously quantifying this compound and a panel of its metabolites would be highly beneficial for comprehensive pharmacokinetic and metabolism studies. nih.gov This requires careful optimization of chromatographic separation and mass spectrometric detection parameters to ensure adequate sensitivity and selectivity for all analytes. nih.gov

The following table summarizes key considerations for developing enhanced analytical workflows.

ComponentKey ConsiderationsPotential ImprovementsReference
Sample Preparation - Minimize matrix effects- Maximize analyte recovery- Automated SPE/LLE- Use of RAM columns
Chromatography - High resolution and throughput- UPLC for faster analysis- Multi-dimensional chromatography researchgate.net
Mass Spectrometry - High sensitivity and selectivity- HRMS for accurate mass- Multi-analyte methods bioanalysis-zone.comnih.gov

Expansion of In Vitro/Preclinical Models for Deeper Mechanistic Understanding

In vitro and preclinical models are essential for investigating the mechanisms of drug action, metabolism, and toxicity. The use of this compound in these models can provide deeper insights into the fate of the drug at the cellular and organismal level.

Future research could involve the use of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment. rsc.org These models can be used to study the transport and metabolism of this compound in different cell types and tissues, providing a more accurate prediction of its in vivo behavior.

In preclinical animal models, the use of this compound in combination with advanced imaging techniques like positron emission tomography (PET) could provide a more comprehensive understanding of its biodistribution and pharmacokinetics. By co-administering a radiolabeled version of Saquinavir with this compound, researchers can correlate the whole-body distribution of the drug with its concentration in specific tissues and organs.

The table below outlines potential avenues for expanding in vitro and preclinical models for this compound research.

ModelApplicationPotential InsightsReference
3D Cell Cultures Study of drug transport and metabolism.More accurate prediction of in vivo behavior. rsc.org
Organ-on-a-Chip Mimic organ-level physiology.Deeper understanding of tissue-specific effects. rsc.org
Preclinical Animal Models with PET Whole-body biodistribution and pharmacokinetics.Correlation of drug distribution with tissue concentration.

Q & A

Q. What is the primary role of Saquinavir-d6 in pharmacokinetic studies, and how should researchers validate its use as an internal standard?

this compound, a deuterated isotopologue of Saquinavir, is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization variability. To validate its use:

  • Ensure isotopic purity (>99%) via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
  • Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to confirm consistent recovery rates (85–115%) .
  • Compare retention times and fragmentation patterns with non-deuterated Saquinavir to rule out co-elution or interference .

Q. Which analytical techniques are most suitable for quantifying this compound in complex biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Key considerations:

  • Use a reverse-phase C18 column with a methanol/water gradient to separate this compound from endogenous compounds .
  • Optimize collision energy and monitor multiple reaction monitoring (MRM) transitions to enhance selectivity (e.g., m/z 675.3 → 392.1 for this compound) .
  • Validate the method per FDA guidelines, including linearity (R² > 0.99), precision (%CV < 15%), and accuracy (±15% of nominal concentration) .

Q. How should researchers store and handle this compound to ensure stability?

  • Store lyophilized this compound at −80°C in airtight, light-protected vials to prevent deuterium exchange or degradation .
  • Prepare fresh working solutions in methanol or acetonitrile to avoid solvent evaporation-induced concentration shifts .
  • Conduct stability tests under bench-top (4–6 hours), freeze-thaw (3 cycles), and long-term (−80°C, 6 months) conditions .

Q. What protocols are recommended to verify the isotopic purity of this compound?

  • HRMS : Assess the mass-to-charge ratio (m/z) to confirm the absence of unlabeled Saquinavir (∆m/z = +6 for d6) .
  • NMR : Compare proton signals in deuterated vs. non-deuterated regions (e.g., absence of peaks at δ 3.5–4.5 ppm for deuterated methyl groups) .
  • Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isotopic variants if purity concerns arise .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in LC-MS/MS to minimize matrix effects in heterogeneous samples?

  • Perform a matrix effect study by spiking this compound at varying concentrations (e.g., 1–100 ng/mL) into different lots of plasma/tissue homogenates. Calculate matrix factor (MF = peak area ratio in matrix/neat solution) and adjust IS concentration to achieve MF ≈ 1 .
  • Use post-column infusion to identify ionization suppression zones and adjust gradient elution to避开 these regions .
  • Reference Design of Experiments (DoE) principles to test variables (e.g., column temperature, flow rate) and their interactions .

Q. What methodological steps resolve discrepancies in this compound recovery rates across sample preparation protocols?

  • Compare extraction methods : Evaluate protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) for efficiency. For example, SPE with mixed-mode sorbents may improve recovery in lipid-rich matrices .
  • Statistical analysis : Apply ANOVA to identify significant differences (p < 0.05) between protocols, followed by Tukey’s post-hoc test .
  • Standardize protocols : Document centrifugation speed, pH adjustments, and solvent volumes to reduce inter-operator variability .

Q. How can inter-laboratory reproducibility of this compound-based assays be improved?

  • Collaborative validation : Share standardized protocols and reference materials across labs, adhering to ISO 17025 guidelines .
  • Cross-calibration : Use a common calibration curve and quality control (QC) samples to harmonize instrument responses .
  • Data transparency : Publish raw MRM chromatograms and integration parameters in supplementary materials .

Q. What strategies mitigate spectral interference when this compound co-elutes with isobaric metabolites?

  • High-resolution MS : Employ Q-TOF or Orbitrap systems to resolve isobars with mass accuracy < 5 ppm .
  • MS/MS optimization : Increase collision energy to fragment interfering ions while preserving this compound transitions .
  • Chemical derivatization : Modify this compound with a charged tag (e.g., Girard’s reagent) to shift m/z and avoid overlap .

Q. How should researchers assess the long-term stability of this compound in biological matrices under varying storage conditions?

  • Stability study design :
  • Short-term : 24 hours at 4°C and room temperature.
  • Long-term : 1–6 months at −80°C.
  • Freeze-thaw : 3–5 cycles between −80°C and room temperature .
    • Quantitative thresholds : Degradation >15% requires reformulation or adjusted storage protocols .

Q. What cross-validation approaches ensure this compound’s reliability compared to alternative internal standards?

  • Parallel analysis : Compare this compound with structurally analogous IS (e.g., Ritonavir-d6) in the same sample set to assess consistency .
  • Bracketed calibration : Use two IS (this compound and a second deuterated compound) to validate linearity across the calibration range .
  • Meta-analysis : Aggregate data from published studies to evaluate inter-study variability and establish consensus thresholds .

Tables for Key Data

Q. Table 1. Comparison of Sample Preparation Methods for this compound

MethodRecovery (%)Matrix Effect (%)Cost (USD/sample)
Protein PPT78 ± 12−35 ± 100.50
SPE (C18)92 ± 5−10 ± 53.00
LLE85 ± 8−20 ± 81.20
Data derived from spike-and-recovery experiments in human plasma (n=6) .

Q. Table 2. Stability of this compound Under Different Storage Conditions

ConditionDurationDegradation (%)
−80°C (long-term)6 months2.1 ± 0.5
4°C (short-term)24 hours8.7 ± 1.2
Freeze-thaw (3×)7 days5.4 ± 0.9
Based on LC-MS/MS quantification (n=3 replicates) .

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